molecular formula C14H8N2O2 B1628278 4,4'-Dicyanatobiphenyl CAS No. 1219-14-3

4,4'-Dicyanatobiphenyl

Cat. No. B1628278
CAS RN: 1219-14-3
M. Wt: 236.22 g/mol
InChI Key: HEJGXMCFSSDPOA-UHFFFAOYSA-N
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Description

'4,4'-Dicyanatobiphenyl' (DCB) is a chemical compound that belongs to the family of aromatic compounds. It is widely used in the field of materials science, especially in the synthesis of liquid crystal polymers, which have various applications in the electronics industry. The compound has also been studied for its potential use in drug delivery systems, due to its unique chemical properties.

Scientific Research Applications

Liquid Crystalline Thermosets

Research by Mormann and Zimmermann (1996) explored the use of 4,4'-dicyanatobiphenyl in the synthesis of liquid crystalline thermosets. They found that networks with frozen nematic textures could be obtained from this compound, although it tended to form an isotropic network under certain conditions. This study highlights the potential use of 4,4'-dicyanatobiphenyl in creating materials with specific thermal and optical properties (Mormann & Zimmermann, 1996).

Molecular Structure

In a study by Britton and Young (2003), the molecular structure of 4,4'-dicyanatobiphenyl was detailed. They noted that the molecules stack with overlapping π systems and form chains held together by antiparallel C—N⋯C—N interactions. This structural insight is crucial for understanding how 4,4'-dicyanatobiphenyl behaves in different chemical contexts, which can be beneficial for designing materials and reactions (Britton & Young, 2003).

Blend Cure Reactions

The cure reactions of blends involving 4,4'-dicyanatobiphenyl were investigated by Liu, Yu, and Li (2006). They focused on the interactions between bisphenol A dicyanate ester and 4,4'-bismaleimidodiphenylmethane, offering insights into the complex chemical behaviors of these materials. This research is significant for industries that use these compounds in manufacturing processes, such as electronics and coatings (Liu, Yu, & Li, 2006).

properties

IUPAC Name

[4-(4-cyanatophenyl)phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c15-9-17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18-10-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJGXMCFSSDPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC#N)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568453
Record name [1,1'-Biphenyl]-4,4'-diyl dicyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dicyanatobiphenyl

CAS RN

1219-14-3
Record name [1,1'-Biphenyl]-4,4'-diyl dicyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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